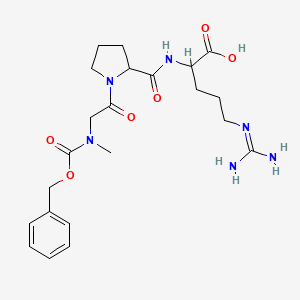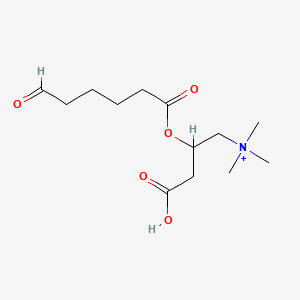![molecular formula C12H10N2OS B12101558 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a benzene ring and a thioxo group at the 2-position. The presence of the thioxo group imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and environmentally friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can exhibit different chemical and biological properties, expanding the utility of the parent compound.
Aplicaciones Científicas De Investigación
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound exhibits significant biological activities, including anticancer and antiviral properties. It has been studied for its potential to inhibit the growth of cancer cells and its effectiveness against certain viral infections.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and sensors. It can be incorporated into polymers and other materials to enhance their performance.
Mecanismo De Acción
The mechanism of action of 2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects . It may also interfere with viral replication processes, contributing to its antiviral activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate key biological processes is well-documented.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds like 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety have shown similar biological activities.
Thioxopyrimidine Derivatives: These compounds share the thioxo group and exhibit comparable chemical and biological properties.
Uniqueness
2-Thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one stands out due to its specific structural features, such as the fusion of the quinazoline core with a benzene ring and the presence of the thioxo group. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10N2OS |
|---|---|
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2-sulfanylidene-5,6-dihydro-1H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(16)14-11/h1-4H,5-6H2,(H2,13,14,15,16) |
Clave InChI |
OSFJIZDIAXIHHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)

![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)





![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate](/img/structure/B12101538.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B12101551.png)
![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)

